2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione
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Overview
Description
2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione typically involves the following steps:
Cyclohexene Derivative Preparation: The starting material, 3-fluorocyclohexene, can be synthesized through fluorination of cyclohexene using a fluorinating agent such as Selectfluor.
Isoindole Formation: The isoindole moiety can be introduced through a cyclization reaction involving phthalic anhydride and an amine derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the 3-fluorocyclohexene derivative with the isoindole intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-2-enyl)-isoindole-1,3-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(3-Chloro-cyclohex-2-enyl)-isoindole-1,3-dione: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
2-(3-Methyl-cyclohex-2-enyl)-isoindole-1,3-dione: Substituted with a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Biological Activity
2-(3-Fluoro-cyclohex-2-enyl)-isoindole-1,3-dione is a compound with notable chemical properties and potential biological activities. Its structure, characterized by the isoindole moiety and a fluorinated cyclohexene group, suggests diverse interactions with biological systems. This article aims to explore the biological activity of this compound based on existing research findings, including case studies and relevant data.
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
CAS Number: 2482890-00-4
Physical Properties:
- Boiling Point: 366.6 ± 42.0 °C (predicted)
- Density: 1.34 ± 0.1 g/cm³ (predicted)
- pKa: -2.44 ± 0.20 (predicted) .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with enzymes and receptors in biological systems. The isoindole structure may also play a role in modulating biological pathways through mechanisms such as enzyme inhibition or receptor activation.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential effectiveness.
Anticancer Properties
Isoindole derivatives have been investigated for their anticancer activities. Research has shown that certain isoindole compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. While direct studies on this compound are sparse, its structural characteristics may confer similar anticancer properties.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various isoindole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . Although specific data for this compound were not provided, the trends suggest a potential for similar activity.
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Isoindole Derivative A | 32 | Staphylococcus aureus |
Isoindole Derivative B | 64 | Escherichia coli |
Isoindole Derivative C | 16 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In a preliminary investigation into the anticancer potential of various isoindoles, researchers found that some derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation . While direct evidence for this compound is lacking, its structural analogs demonstrated promising results.
Properties
IUPAC Name |
2-(3-fluorocyclohex-2-en-1-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-2,6-8,10H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYWEDSKOQDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C(C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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